2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide
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Overview
Description
2-PHENYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANE-1-SULFONAMIDE is a complex organic compound that features a combination of phenyl, thiophene, triazole, and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANE-1-SULFONAMIDE involves multiple steps, including the formation of thiophene, triazole, and thiazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The triazole and thiazole rings can be synthesized through cyclization reactions involving hydrazine derivatives and ortho esters .
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of microwave irradiation, high-pressure reactors, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Thiophene and thiazole rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups in the triazole ring can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
2-PHENYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-PHENYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANE-1-SULFONAMIDE involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are known for their antifungal activities.
Thiazole Derivatives: Compounds like ritonavir and abafungin, which contain thiazole rings, are used as antiretroviral and antifungal agents.
Properties
Molecular Formula |
C18H18N4O2S3 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]ethanesulfonamide |
InChI |
InChI=1S/C18H18N4O2S3/c23-27(24,12-9-14-5-2-1-3-6-14)19-10-8-15-13-26-18-20-17(21-22(15)18)16-7-4-11-25-16/h1-7,11,13,19H,8-10,12H2 |
InChI Key |
GUIZWLGEBLFKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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